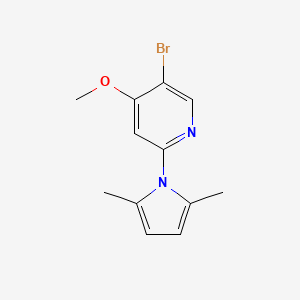![molecular formula C10H8BrN3O B11757015 4-Bromo-6-ethoxypyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B11757015.png)
4-Bromo-6-ethoxypyrazolo[1,5-a]pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-6-ethoxypyrazolo[1,5-a]pyridine-3-carbonitrile is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by the presence of a bromine atom at the 4th position, an ethoxy group at the 6th position, and a cyano group at the 3rd position of the pyrazolo[1,5-a]pyridine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-ethoxypyrazolo[1,5-a]pyridine-3-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 3-bromo-5-ethoxypyridine with hydrazine hydrate to form the corresponding pyrazole intermediate. This intermediate is then subjected to a cyclization reaction with a suitable nitrile source, such as cyanogen bromide, under basic conditions to yield the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-6-ethoxypyrazolo[1,5-a]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization Reactions: The ethoxy group can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Corresponding oxides or ketones.
Reduction Products: Amines or alcohols.
Applications De Recherche Scientifique
4-Bromo-6-ethoxypyrazolo[1,5-a]pyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinase enzymes and other protein targets.
Material Science: The compound is explored for its electronic properties and potential use in organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It serves as a probe molecule for studying biological pathways and enzyme mechanisms.
Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Bromo-6-ethoxypyrazolo[1,5-a]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating downstream signaling pathways. This inhibition can lead to various biological effects, including anti-proliferative and anti-inflammatory activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile: Similar structure but with a methoxy group instead of an ethoxy group.
6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile: Similar structure but with different substitution pattern.
4-Bromo-6-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile: Similar structure but with a hydroxyl group instead of an ethoxy group.
Uniqueness
4-Bromo-6-ethoxypyrazolo[1,5-a]pyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C10H8BrN3O |
|---|---|
Poids moléculaire |
266.09 g/mol |
Nom IUPAC |
4-bromo-6-ethoxypyrazolo[1,5-a]pyridine-3-carbonitrile |
InChI |
InChI=1S/C10H8BrN3O/c1-2-15-8-3-9(11)10-7(4-12)5-13-14(10)6-8/h3,5-6H,2H2,1H3 |
Clé InChI |
WPWAPLOKAQGOQR-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CN2C(=C(C=N2)C#N)C(=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11756934.png)

![2-[1-(4-Bromophenyl)cyclopropyl]ethan-1-amine](/img/structure/B11756944.png)


![(7-Methyl-7H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid](/img/structure/B11756960.png)
![3-(Cyclopropylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B11756967.png)
![(1S)-1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-ol](/img/structure/B11756974.png)


![[(2,3-difluorophenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11756983.png)

![7-Methoxy-1,3-dihydropyrrolo[3,2-b]pyridin-2-one](/img/structure/B11756994.png)

